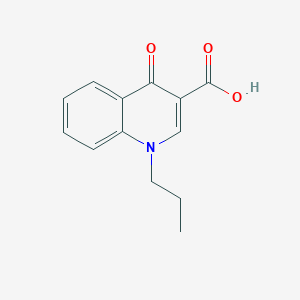

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells .

Synthesis Analysis

The synthesis of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves reacting ethyl esters with diphenyl ether in the presence of radiation or ndimethylformamide . A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Molecular Structure Analysis

The molecular formula of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is C10H7NO3 . Its molecular weight is 189.17 . The InChI string isInChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8 (6)11-5-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) . Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .Physical And Chemical Properties Analysis

The melting point of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is 269-270℃, and its boiling point is 358℃ . The compound has a density of 1.429 . It is slightly soluble in DMSO and Methanol . The compound is a solid and its color ranges from off-white to light yellow .科学的研究の応用

- Researchers have identified 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, including this compound, as effective anti-inflammatory agents . These findings lay the groundwork for potential treatments for acute lung injury (ALI) and sepsis.

- 4-Oxo-1,4-dihydroquinoline carboxylic acid is a novel HIV-1 integrase strand transfer inhibitor . Its potential role in inhibiting viral replication makes it relevant for antiretroviral drug development.

Anti-Inflammatory Properties

HIV-1 Integrase Strand Transfer Inhibition

作用機序

Target of Action

The primary target of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .

Mode of Action

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from performing its function of integrating the viral DNA into the host genome . This inhibits the replication of the virus, thereby reducing its ability to infect new cells .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the HIV-1 replication cycle . By preventing the integration of the viral DNA into the host genome, the virus is unable to replicate and produce new virions . This halts the spread of the virus within the host, reducing the viral load and slowing the progression of the disease .

Pharmacokinetics

It is known that the compound has a favorable pharmacokinetic profile, with a half-life (t1/2) value of 118 hours and a bioavailability (F) value of 363% .

Result of Action

The result of the action of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a reduction in the viral load of HIV-1 within the host . By inhibiting the replication of the virus, the compound reduces the number of infectious virions in the body, slowing the progression of the disease and reducing the risk of transmission .

Action Environment

The action of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 28°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other drugs, the patient’s immune status, and the genetic variability of the virus

Safety and Hazards

The compound is classified as an irritant . It has a hazard statement of H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

4-oxo-1-propylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-7-14-8-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXVAHFIXDDTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)

![4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2760313.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)